3-Benzyl-2H-pyran-4(3H)-one
Overview
Description
3-Benzyl-2H-pyran-4(3H)-one: is an organic compound belonging to the class of pyranones It is characterized by a benzyl group attached to the third carbon of a 2H-pyran-4(3H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2H-pyran-4(3H)-one can be achieved through several methods:
Aldol Condensation: One common method involves the aldol condensation of benzaldehyde with 4-hydroxy-2H-pyran-2-one under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an aqueous or alcoholic medium.
Cyclization Reactions: Another approach involves the cyclization of appropriate precursors, such as 3-benzyl-4-hydroxy-2-buten-1-one, under acidic or basic conditions to form the pyranone ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2H-pyran-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the pyranone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydropyran derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
3-Benzyl-2H-pyran-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzyl-2H-pyran-4(3H)-one depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary depending on the specific activity being investigated.
Chemical Reactivity: The reactivity of the compound in organic synthesis is influenced by the electronic and steric properties of the pyranone ring and the benzyl group.
Comparison with Similar Compounds
Similar Compounds
2H-pyran-4(3H)-one: The parent compound without the benzyl group.
3-Methyl-2H-pyran-4(3H)-one: A similar compound with a methyl group instead of a benzyl group.
3-Phenyl-2H-pyran-4(3H)-one: A compound with a phenyl group instead of a benzyl group.
Uniqueness
3-Benzyl-2H-pyran-4(3H)-one is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a pharmacophore and its utility in organic synthesis.
Properties
IUPAC Name |
3-benzyl-2,3-dihydropyran-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c13-12-6-7-14-9-11(12)8-10-4-2-1-3-5-10/h1-7,11H,8-9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMCBJCKVXBGLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C=CO1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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